eicosa-5Z,8Z,14Z-trienoic acid

Description

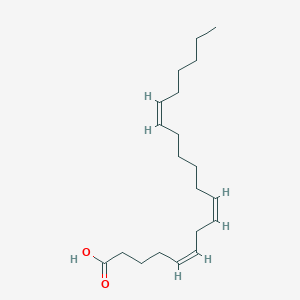

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLWKPZCXLYSL-IJJPYCETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017278 | |

| Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90105-02-5 | |

| Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Eicosatrienoic Acids

A Senior Application Scientist's Perspective on Navigating Isomeric Complexity and Biological Significance

Introduction: Beyond the Common Lipids, A Tale of Three Double Bonds

In the vast landscape of lipidomics, the C20 polyunsaturated fatty acids (PUFAs) represent a class of molecules with profound biological importance, acting as structural components of cell membranes and precursors to potent signaling molecules. While arachidonic acid (20:4n-6) often takes center stage, its less unsaturated counterparts, the eicosatrienoic acids (20:3), hold a unique and diagnostically significant position. This guide provides a comprehensive technical overview of the discovery and isolation of these fascinating molecules, with a primary focus on the seminal discoveries surrounding Mead acid (5,8,11-eicosatrienoic acid) and a specific exploration of the less-common isomer, eicosa-5Z,8Z,14Z-trienoic acid. We will delve into the causality behind experimental choices, self-validating protocols, and the authoritative science that underpins our current understanding.

The Foundational Discovery: Mead Acid as a Biomarker of Deficiency

The story of eicosatrienoic acid is intrinsically linked to the concept of essential fatty acid (EFA) deficiency. In the mid-20th century, researchers were diligently working to understand the indispensable dietary components for mammalian health. It was within this context that James F. Mead and his colleagues made a pivotal discovery.[1][2]

In states of severe dietary deprivation of linoleic acid (an omega-6 fatty acid), mammals exhibit a remarkable compensatory mechanism. The enzymatic machinery typically reserved for the desaturation and elongation of essential fatty acids turns its attention to an endogenous substrate: oleic acid (an omega-9 fatty acid).[1][2] This leads to the de novo synthesis of what is now known as Mead acid, chemically identified as (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid.[2][3][4] The elevated presence of Mead acid in the blood and tissues thus became a reliable and widely used biomarker for essential fatty acid deficiency.[2][3]

Biosynthesis of Mead Acid: A Compensatory Pathway

The biosynthesis of Mead acid from oleic acid is a testament to the competitive nature of fatty acid metabolism. The same elongase and desaturase enzymes are responsible for processing omega-3, omega-6, and omega-9 fatty acids. However, the affinity of these enzymes is significantly higher for the omega-3 and omega-6 substrates.[1] Only in the absence of these essential fatty acids does oleic acid effectively compete for enzymatic conversion.

The biosynthetic cascade is as follows:

-

Oleic acid (18:1n-9) is desaturated by Δ6-desaturase to produce (6Z,9Z)-octadeca-6,9-dienoic acid (18:2n-9).

-

This intermediate is then elongated to (8Z,11Z)-eicosa-8,11-dienoic acid (20:2n-9).

-

Finally, Δ5-desaturase introduces a third double bond to yield Mead acid (20:3n-9) .[1]

Sources

eicosa-5Z,8Z,14Z-trienoic acid biosynthetic pathway

An In-Depth Technical Guide to the Biosynthesis of Eicosa-5Z,8Z,14Z-trienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as Mead acid (20:3n-9), is an omega-9 polyunsaturated fatty acid (PUFA) of significant biological interest. Its endogenous synthesis is a hallmark of essential fatty acid deficiency (EFAD), making it a critical biomarker in nutritional and metabolic research. Under conditions where dietary intake of essential fatty acids (EFAs) like linoleic acid (omega-6) and α-linolenic acid (omega-3) is insufficient, the metabolic machinery for PUFA synthesis shifts to utilize oleic acid (omega-9) as a substrate. This guide provides a comprehensive technical overview of the Mead acid biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and downstream metabolic fate. We delve into the causality behind the pathway's activation, the enzymes involved—namely fatty acid desaturases (FADS1, FADS2) and elongases (ELOVL5)—and the competitive dynamics with omega-3 and omega-6 PUFA synthesis. Furthermore, this document furnishes detailed, field-proven experimental protocols for the induction, detection, and characterization of Mead acid biosynthesis, equipping researchers with the necessary tools to investigate its role in health and disease.

Introduction and Biological Context

The Identity of this compound (Mead Acid)

Mead acid is a 20-carbon polyunsaturated fatty acid characterized by three cis double bonds at the 5th, 8th, and 11th carbon positions from the carboxyl end.[1][2] Its designation as an n-9 (or omega-9) fatty acid signifies that the first double bond from the methyl end is located at the ninth carbon. First identified in 1956 by James F. Mead in rats fed a fat-deficient diet, its origin was later confirmed to be the de novo synthesis from oleic acid (18:1n-9).[1][3] This endogenous production is what sets it apart from the essential n-3 and n-6 fatty acids, which cannot be synthesized by mammals and must be obtained from the diet.[4][5]

A Biomarker of Essential Fatty Acid Deficiency (EFAD)

The core significance of Mead acid lies in its role as a sensitive and specific biomarker for EFAD.[1][3] In a state of EFA sufficiency, the enzymes responsible for PUFA synthesis are primarily occupied with metabolizing dietary linoleic acid (LA) and α-linolenic acid (ALA).[3] However, during EFAD, the absence of these preferred substrates allows the same enzymatic machinery to act on the less-favored endogenous substrate, oleic acid, leading to a significant increase in Mead acid levels in blood and tissues.[2][3]

The ratio of Mead acid (20:3n-9) to arachidonic acid (AA, 20:4n-6), known as the Triene/Tetraene ratio, is a widely accepted diagnostic index for EFAD. A ratio exceeding 0.2 is generally considered indicative of a clinically significant deficiency.

The Biosynthetic Pathway

The synthesis of Mead acid is not a unique, isolated pathway but rather a consequence of the substrate flexibility of the enzymes involved in general PUFA metabolism. These enzymes, primarily desaturases and elongases, act on fatty acyl-CoA substrates to introduce double bonds and extend the carbon chain.

Competitive Substrate Dynamics

The entire process is governed by competitive inhibition. The key rate-limiting enzyme, Δ6-desaturase (FADS2), exhibits a much higher affinity for ALA (n-3) and LA (n-6) than for oleic acid (n-9).[3] Consequently, under normal dietary conditions, the synthesis of Mead acid is actively suppressed.[3] When LA and ALA are scarce, this competitive pressure is relieved, and oleic acid can access the enzymatic cascade.

The Enzymatic Cascade: Two Potential Routes

Research has elucidated two primary pathways for the conversion of oleic acid to Mead acid, both involving the same set of core enzymes but in a different initial sequence.[3][6] These enzymes are Fatty Acid Desaturase 2 (FADS2, or Δ6-desaturase), Fatty Acid Desaturase 1 (FADS1, or Δ5-desaturase), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[4][6][7]

-

Pathway 1 (Desaturation First): This is often considered the canonical pathway.

-

Δ6-Desaturation: Oleic acid (18:1n-9) is desaturated by FADS2 to produce (6Z,9Z)-octadecadienoic acid (18:2n-9).[6]

-

Elongation: The 18:2n-9 intermediate is elongated by ELOVL5, which adds a two-carbon unit to create (8Z,11Z)-eicosadienoic acid (20:2n-9).[6]

-

Δ5-Desaturation: Finally, FADS1 introduces a double bond at the delta-5 position of 20:2n-9 to yield Mead acid, (5Z,8Z,11Z)-eicosatrienoic acid (20:3n-9).[6]

-

-

Pathway 2 (Elongation First): An alternative route that is also operational.

-

Elongation: Oleic acid (18:1n-9) is first elongated by ELOVL5 to (11Z)-eicosenoic acid (20:1n-9).[6]

-

Δ6-Desaturation: This 20-carbon intermediate is then desaturated by FADS2 to form (8Z,11Z)-eicosadienoic acid (20:2n-9), the same intermediate as in Pathway 1.[6]

-

Δ5-Desaturation: FADS1 acts on 20:2n-9 to produce the final product, Mead acid (20:3n-9).[6]

-

Downstream Metabolism

Once synthesized, Mead acid can be incorporated into cell membrane phospholipids, much like arachidonic acid. It can also serve as a substrate for the same enzymes that produce inflammatory mediators from AA, although the resulting products have different biological activities.[1]

-

Cyclooxygenase (COX) Pathway: COX enzymes can metabolize Mead acid, but the products, unlike prostaglandins derived from AA, lack the characteristic five-membered ring structure.[3][8] This structural difference significantly alters their inflammatory potential.

-

Lipoxygenase (LOX) Pathway: Mead acid is a substrate for 5-lipoxygenase, leading to the production of 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently 5-oxoeicosatrienoic acid (5-oxo-ETrE).[8] These can also be converted into 3-series leukotrienes (e.g., LTB3, LTC3).[1] While these mediators can be pro-inflammatory, they are often less potent than their AA-derived counterparts and can sometimes act as competitive inhibitors, potentially dampening inflammation.

Methodologies for Investigation

A robust investigation into the Mead acid pathway requires a multi-faceted approach, combining cellular and biochemical assays with sophisticated analytical techniques.

Experimental Workflow for Fatty Acid Analysis

The cornerstone of studying Mead acid is the accurate quantification of its levels relative to other fatty acids. This is typically achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of Mead Acid by GC-MS

This protocol provides a self-validating system for the analysis of fatty acid profiles from biological samples.

1. Lipid Extraction (Bligh-Dyer Method)

-

Rationale: This method ensures a comprehensive extraction of total lipids from the aqueous environment of biological samples.

-

Steps:

- Homogenize sample (e.g., 100 mg tissue or 1x10^6 cells) in 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

- Add 0.25 mL of chloroform and vortex thoroughly.

- Add 0.25 mL of water to induce phase separation and vortex again.

- Centrifuge at 1,000 x g for 10 minutes.

- Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.

- Dry the lipid extract under a stream of nitrogen gas.

2. Saponification and Methylation to form Fatty Acid Methyl Esters (FAMEs)

-

Rationale: Fatty acids must be converted to their volatile methyl esters (FAMEs) for analysis by gas chromatography. Boron trifluoride (BF3) in methanol is a highly effective esterifying agent.

-

Steps:

- Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

- Heat at 100°C for 5 minutes to saponify the lipids (cleave fatty acids from the glycerol backbone).

- Cool the sample, then add 2 mL of 14% BF3 in methanol.

- Heat again at 100°C for 5 minutes to methylate the free fatty acids.

- Cool to room temperature and add 1 mL of saturated NaCl solution.

- Add 2 mL of hexane to extract the FAMEs. Vortex vigorously.

- Centrifuge at 1,000 x g for 5 minutes.

- Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis

-

Rationale: GC separates the FAMEs based on their boiling points and polarity, while MS identifies them based on their mass-to-charge ratio and fragmentation patterns.

-

Typical Parameters:

- Column: A polar capillary column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm x 0.25 µm) is crucial for separating cis/trans isomers and PUFAs.

- Injection: 1 µL splitless injection.

- Carrier Gas: Helium.[9]

- Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min.

- MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 50-550 m/z.

-

Validation: Identification of peaks is confirmed by comparing retention times and mass spectra to those of a certified FAME standard mixture (which must include a 20:3n-9 standard). Quantification is achieved by comparing the peak area of each FAME to that of an internal standard (e.g., C17:0) added at the beginning of the extraction.

Protocol: siRNA-Mediated Knockdown to Validate Enzyme Roles

Rationale: To confirm the specific involvement of FADS1, FADS2, and ELOVL5 in Mead acid synthesis, siRNA can be used to silence their respective genes in a suitable cell line (e.g., HepG2, NIH3T3).[6] A subsequent increase in pathway intermediates and a decrease in the final product validates the enzyme's role.

Steps:

-

Cell Culture: Plate cells (e.g., HepG2) in 6-well plates to reach 50-60% confluency on the day of transfection.

-

Transfection:

-

For each well, dilute 50 pmol of target-specific siRNA (for FADS1, FADS2, or ELOVL5) and a non-targeting control siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 200 µL siRNA-lipid complex to the cells.

-

-

Incubation: Incubate cells for 48-72 hours to allow for gene silencing and protein turnover.

-

Analysis:

-

Gene Expression: Harvest a subset of cells for RNA extraction and perform qRT-PCR to confirm knockdown efficiency of the target gene.

-

Fatty Acid Profiling: Harvest the remaining cells and perform lipid extraction and GC-MS analysis as described in Protocol 4.2.

-

-

Expected Outcome: Knockdown of FADS2 should lead to an accumulation of oleic acid (18:1n-9) and a decrease in all subsequent intermediates and Mead acid. Knockdown of ELOVL5 should cause an accumulation of 18:2n-9 and a decrease in 20:2n-9 and Mead acid. Knockdown of FADS1 should result in an accumulation of the 20:2n-9 intermediate and a significant reduction in Mead acid.[6]

Quantitative Data and Interpretation

The levels of Mead acid are highly dependent on the essential fatty acid status of the organism or cell. The following table summarizes representative data to provide context for experimental results.

| Tissue / Condition | Species | Mead Acid Level (as % of total fatty acids) | Triene/Tetraene Ratio (20:3n-9 / 20:4n-6) | Source |

| Normal Human Plasma | Human | 0.1 - 0.44% | < 0.2 | [1] |

| EFAD Rat Liver | Rat | 3 - 7% | > 0.4 | [1] |

| Cultured NIH3T3 cells (standard media) | Mouse | Significant levels detected | Elevated (indicative of EFAD state) | [6] |

| Human Cartilage | Human | Elevated levels | N/A | [1] |

Causality Insight: The observation of significant Mead acid levels in standard cell cultures is a critical experimental consideration.[6] It implies that many common cell culture conditions are inherently deficient in essential fatty acids, providing a ready model for studying Mead acid biosynthesis without inducing EFAD through diet. Researchers must be aware of this baseline to properly design and interpret experiments involving PUFA metabolism.

Conclusion and Future Directions

The biosynthetic pathway of this compound is a fascinating example of metabolic plasticity in response to nutritional deficiency. Its synthesis, driven by the FADS and ELOVL enzyme systems, serves as an indispensable clinical and research tool for assessing essential fatty acid status. Understanding the dual routes of its production and the competitive dynamics that govern its formation is crucial for researchers in nutrition, metabolic disease, and inflammation.

For drug development professionals, this pathway offers several points of interest. The desaturase enzymes, FADS1 and FADS2, are already recognized as potential therapeutic targets for a range of disorders, including metabolic syndrome and inflammatory conditions.[10][11] The study of Mead acid provides a unique physiological context—that of EFA deficiency—in which to probe the activity and regulation of these critical enzymes. Future research will likely focus on the specific signaling roles of Mead acid-derived eicosanoids and their potential to modulate inflammatory responses, offering new avenues for therapeutic intervention.

References

-

Park, H. G., Park, W. J., & Kothapalli, K. S. D. (2018). Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. Journal of Lipid Research, 59(9), 1686-1700. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of mead acid and other polyunsaturated fatty acids. ResearchGate. [Link]

-

Park, H. G., Park, W. J., & Kothapalli, K. S. D. (2018). Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. PubMed. [Link]

-

Grokipedia. (2026). Mead acid. Grokipedia. [Link]

-

ResearchGate. (n.d.). Elongation and desaturation of essential polyunsaturated fatty acids. ResearchGate. [Link]

-

Tuscany Diet. (n.d.). Mead acid. Tuscany Diet. [Link]

-

Kabeya, N., Fonseca, M. M., Ferrier, D. E. K., Navarro, J. C., Monroig, Ó., & Hontoria, F. (2017). Elongation capacity of polyunsaturated fatty acids in the annelid Platynereis dumerilii. Scientific Reports, 7(1), 17571. [Link]

-

Chilton, F. H., Dutta, R., Reynolds, L. M., Sergeant, S., Mathias, R. A., & Seeds, M. C. (2017). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. MDPI. [Link]

-

Wikipedia. (n.d.). Fatty acid desaturase. Wikipedia. [Link]

-

Ichi, I., Kono, N., Akiyama, M., & Arai, H. (2014). Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 204-213. [Link]

-

Sampath, H., & Ntambi, J. M. (2011). The role of fatty acid desaturases in epidermal metabolism. Dermato-endocrinology, 3(2), 82-86. [Link]

-

Horrobin, D. F. (1988). Fatty acid metabolism in health and disease: the role of delta-6-desaturase. PubMed. [Link]

-

Kishino, A., Tsuchiya, Y., & Arita, M. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. The Journal of Medical Investigation, 70(3.4), 297-302. [Link]

-

Alvheim, A. R., Torstensen, B. E., & Ruyter, B. (2014). Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease. PubMed. [Link]

-

Chen, J., Chen, Z., & Li, Q. (2021). Delta-5-desaturase: A novel therapeutic target for cancer management. Frontiers in Oncology, 11, 706803. [Link]

-

Stanley, W. C., Khairallah, R. J., & Dabkowski, E. R. (2013). Delta-6-desaturase Links Polyunsaturated Fatty Acid Metabolism With Phospholipid Remodeling and Disease Progression in Heart Failure. Circulation: Heart Failure, 6(6), 1196-1205. [Link]

-

Parker-Barnes, J. M., Das, T., Bobik, E., Leonard, A. E., Thurmond, J. M., Chaung, L. T., Huang, Y. S., & Mukerji, P. (2000). Polyunsaturated fatty acid-specific elongation enzymes. Biochemical Society Transactions, 28(6), 633-635. [Link]

-

Wikipedia. (n.d.). Mead acid. Wikipedia. [Link]

-

ResearchGate. (n.d.). Delta-5 and Delta-6 Desaturases: Crucial Enzymes in Polyunsaturated Fatty Acid-Related Pathways with Pleiotropic Influences in Health and Disease. ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mead acid - Wikipedia [en.wikipedia.org]

- 9. Elongation capacity of polyunsaturated fatty acids in the annelid Platynereis dumerilii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Natural Sources of Eicosa-5Z,8Z,14Z-trienoic Acid and its Isomeric Congeners

Abstract

This technical guide provides a comprehensive overview of eicosa-5Z,8Z,14Z-trienoic acid, a lesser-known polyunsaturated fatty acid, and situates it within the broader context of its more prevalent and biologically significant isomers. While direct natural sources of this compound as a free fatty acid are not extensively documented, this guide illuminates its known biological origins as a metabolic intermediate, particularly in the formation of hydroxylated derivatives. We delve into the biosynthetic pathways of this and other key eicosatrienoic acids, including Mead acid and Dihomo-γ-linolenic acid, providing a comparative analysis of their sources, physiological roles, and metabolic significance. Furthermore, this guide furnishes detailed protocols for the extraction and analysis of such fatty acids from biological matrices, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction to Eicosatrienoic Acids: A Family of Isomeric Modulators

Eicosatrienoic acids are a class of polyunsaturated fatty acids (PUFAs) comprising a 20-carbon backbone with three double bonds.[1] The specific positioning of these double bonds gives rise to various isomers, each with distinct metabolic fates and biological activities.[2] These molecules serve as substrates for enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP), leading to the production of eicosanoids—potent signaling molecules involved in inflammation, immunity, and other physiological processes.[1] The balance and metabolism of different eicosatrienoic acid isomers can therefore significantly influence cellular and tissue homeostasis.

This guide will first address the specific, yet sparsely documented, this compound before broadening the scope to its more thoroughly researched isomers to provide a comprehensive and functionally relevant resource for the scientific community.

This compound: An Elusive Precursor

The fatty acid this compound is structurally defined by the presence of cis-double bonds at the 5th, 8th, and 14th carbon positions.[3] Unlike its more common isomers, this particular fatty acid is not widely reported as a constituent of lipids in plants, animals, or microorganisms. However, evidence points to its existence as a transient intermediate in the metabolic cascade of arachidonic acid in specific mammalian tissues.

Biosynthesis via Arachidonic Acid Metabolism

Research has identified a biosynthetic pathway in mouse epidermal microsomes that generates hydroxylated and oxidized derivatives of this compound from arachidonic acid (20:4n-6).[4] This pathway leads to the formation of 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) and 12-oxo-5,8,14-eicosatrienoic acid.[4] These metabolites are formed via intermediates such as 12-hydroperoxy and 12-hydroxy eicosatetraenoic acids.[4] The existence of these downstream products strongly implies the transient formation of the this compound backbone.

This metabolic route is significant as hydroxylated fatty acids are known to possess potent pro- and anti-inflammatory activities, suggesting a potential role for these specific metabolites in skin biology and pathology.[4]

Comparative Analysis of Prevalent Eicosatrienoic Acid Isomers

To provide a richer context, it is essential to examine the natural sources and biological relevance of more abundant eicosatrienoic acid isomers.

Mead Acid (5,8,11-Eicosatrienoic Acid; 20:3n-9)

Mead acid is arguably the most well-known eicosatrienoic acid. It is synthesized de novo in animals from oleic acid (18:1n-9), particularly during periods of essential fatty acid (EFA) deficiency.[1] Its accumulation in tissues serves as a key biomarker for a lack of dietary linoleic and alpha-linolenic acids.

-

Natural Sources: Mead acid is found in significant quantities in avascular tissues such as cartilage.[1] It is also present in small amounts in various mammalian tissues, including plasma, liver, and blood vessels.

-

Biosynthesis: The synthesis of Mead acid from oleic acid is catalyzed by the same elongase and desaturase enzymes responsible for the metabolism of omega-3 and omega-6 fatty acids.

-

Biological Significance: Mead acid can be metabolized by COX and LOX enzymes to produce series-3 leukotrienes and other eicosanoids, which generally exhibit less inflammatory potential compared to those derived from arachidonic acid.[1]

Dihomo-γ-Linolenic Acid (DGLA; 8,11,14-Eicosatrienoic Acid; 20:3n-6)

DGLA is an omega-6 fatty acid that occupies a critical juncture in the metabolism of linoleic acid.[5] It is a direct precursor to both anti-inflammatory and pro-inflammatory signaling molecules.

-

Natural Sources: DGLA itself is found in trace amounts in animal products. However, its precursor, γ-linolenic acid (GLA), is present in several plant seed oils, including evening primrose oil, borage oil, and blackcurrant seed oil.

-

Biosynthesis: DGLA is formed in the body by the elongation of GLA, which is in turn produced from the desaturation of linoleic acid.[6]

-

Biological Significance: DGLA is a substrate for COX enzymes, leading to the production of series-1 prostaglandins (e.g., PGE1), which have anti-inflammatory and vasodilatory properties. It is also converted by 15-LOX to 15-hydroxyeicosatrienoic acid (15-HETrE), another anti-inflammatory mediator.[1] Conversely, DGLA can be further desaturated to the pro-inflammatory arachidonic acid.

Sciadonic Acid (5,11,14-Eicosatrienoic Acid; 20:3n-6)

Sciadonic acid is a non-methylene-interrupted fatty acid, meaning its double bonds are not separated by a single methylene group, which is typical for most PUFAs.

-

Natural Sources: This fatty acid is found in the seeds of various coniferous plants, including those from the Pinaceae and Cupressaceae families.[7] Notably, it has been identified in Torreya grandis and Juniperus phoenicea.[7]

-

Biological Significance: Sciadonic acid has been investigated for its potential anti-inflammatory effects and its influence on lipid metabolism.[7]

Table 1: Comparative Summary of Major Eicosatrienoic Acid Isomers

| Feature | This compound | Mead Acid (5,8,11-ETA) | Dihomo-γ-Linolenic Acid (8,11,14-ETA) | Sciadonic Acid (5,11,14-ETA) |

| Omega Class | n-6 | n-9 | n-6 | n-6 |

| Primary Precursor | Arachidonic Acid (in mammals) | Oleic Acid | Linoleic Acid (via GLA) | Linoleic Acid |

| Key Natural Sources | Documented as a metabolic intermediate in mammalian skin | Cartilage; biomarker of EFA deficiency | Trace amounts in animal products; precursor (GLA) in plant oils | Seeds of coniferous plants |

| Primary Biological Role | Precursor to hydroxylated derivatives (12-HETrE) | Endogenous PUFA in EFA deficiency; eicosanoid precursor | Precursor to anti-inflammatory series-1 prostaglandins | Anti-inflammatory properties |

Methodologies for Extraction and Analysis

The analysis of eicosatrienoic acids from biological matrices requires robust and sensitive techniques. Although specific protocols for this compound are scarce due to its low abundance, the general methodologies for PUFA analysis are applicable.

Step-by-Step Experimental Protocol for Fatty Acid Analysis

-

Lipid Extraction:

-

Homogenize the tissue or cell sample in a chloroform:methanol mixture (2:1, v/v), following the method of Folch et al. This ensures the extraction of total lipids.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample to pellet any solid material and carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Saponification and Methylation (to form FAMEs):

-

Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide (e.g., 0.5 M).

-

Heat the sample at 100°C for 10-15 minutes to saponify the ester linkages, releasing the fatty acids.

-

Cool the sample and add boron trifluoride-methanol solution (BF3-methanol).

-

Heat again at 100°C for 5-10 minutes to methylate the free fatty acids into fatty acid methyl esters (FAMEs).

-

After cooling, add hexane and saturated NaCl solution to extract the FAMEs into the upper hexane layer.

-

-

Analysis by Gas Chromatography (GC):

-

Inject a small volume of the hexane layer containing the FAMEs into a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

-

Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for separating FAMEs based on chain length, degree of unsaturation, and double bond position.

-

Identify individual FAMEs by comparing their retention times to those of authentic standards.

-

For unequivocal identification, especially of unusual isomers like this compound methyl ester, GC-MS is required to analyze the fragmentation patterns.

-

Conclusion and Future Perspectives

While this compound does not appear to be a common, naturally occurring fatty acid stored in cellular lipids, its role as a metabolic intermediate in the biosynthesis of hydroxylated derivatives in mammalian skin highlights a potential for localized biological activity. The study of this and other rare fatty acid isomers is a burgeoning field, and the lack of extensive data on their sources and functions presents an opportunity for novel research.

Understanding the subtle structural differences between eicosatrienoic acid isomers and their varied metabolic fates is crucial for researchers in lipidomics, pharmacology, and drug development. The competition between these isomers for the same metabolic enzymes underscores the importance of dietary intake of essential fatty acids and its impact on the balance of pro- and anti-inflammatory eicosanoid production. Future investigations should aim to further elucidate the enzymatic pathways leading to non-canonical fatty acid structures and to characterize the biological activities of their downstream metabolites.

References

-

A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Eicosatrienoic acid. (2026, January 7). Grokipedia. Retrieved January 12, 2026, from [Link]

-

Polyunsaturated fat. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Eicosatrienoic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Eicosatetraenoic acid | C20H32O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Metabolism of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid and other hydroxylated fatty acids by the reductase pathway in porci. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

8,11,14-Eicosatrienoic Acid | C20H34O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

EICOSATRIENOIC ACID. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

-

11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

11,14,17-Eicosatrienoic acid | C20H34O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

eicosa-5,11,14-trienoic acid, (Z,Z,Z)- | C20H34O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Metabolism of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid and other hydroxylated fatty acids by the reductase pathway in porcine polymorphonuclear leukocytes. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Biosynthesis of Fatty Acids and Eicosanoids. (2025, September 4). Biology LibreTexts. Retrieved January 12, 2026, from [Link]

-

This compound | C20H34O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic Acid From 5-hydroperoxyeicosatetraenoic Acid in the Murine Macrophage. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Suppression of Rat Liver Fatty Acid Synthesis by eicosa-5,8,11,14-tetraynoic Acid Without a Reduction in Lipogenic Enzymes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Eicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H34O2 | CID 9548811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8,11,14-Eicosatrienoic Acid | C20H34O2 | CID 3011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. eicosa-5,11,14-trienoic acid, (Z,Z,Z)- | C20H34O2 | CID 445084 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eicosa-5Z,8Z,14Z-trienoic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Overview

Eicosa-5Z,8Z,14Z-trienoic Acid: A Non-Methylene-Interrupted Fatty Acid of Interest

This compound is a polyunsaturated fatty acid (PUFA) characterized by a 20-carbon chain with three cis double bonds at the 5th, 8th, and 14th positions.[1] Its IUPAC name is (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid.[1] A distinguishing feature of this molecule is the non-methylene-interrupted (NMI) arrangement of its double bonds. Unlike more common PUFAs like arachidonic acid where double bonds are separated by a single methylene group, the double bonds at positions 8 and 14 in this compound are separated by a longer alkyl chain. This structural characteristic significantly influences its three-dimensional shape and, consequently, its metabolic fate and biological activity.

NMI fatty acids are found in various marine invertebrates and some plant sources.[2] Their unusual structures are a result of distinct biosynthetic pathways involving specific elongase and desaturase enzymes.[2] Research into NMI fatty acids is a growing field, with studies suggesting they possess unique biological properties, including potential anti-inflammatory and lipid-modulating effects.[3]

Significance in Lipid Research and Drug Discovery

The unique structure of this compound makes it a valuable tool for researchers studying the substrate specificity of enzymes involved in eicosanoid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX). Eicosanoids are potent signaling molecules that play crucial roles in inflammation, immunity, and cardiovascular function. By investigating how enzymes process NMI fatty acids compared to their methylene-interrupted counterparts, scientists can gain deeper insights into the mechanisms of these critical pathways.

Furthermore, the potential for this compound and its metabolites to exhibit distinct biological activities opens avenues for drug discovery. Its structural similarity to pro-inflammatory precursors like arachidonic acid, combined with its atypical double bond arrangement, suggests it could act as a competitive inhibitor or a substrate for the generation of novel, less inflammatory or even anti-inflammatory eicosanoids.

Part 2: Chemical and Physical Properties

Chemical Structure and Nomenclature

The chemical structure of this compound is depicted below. The "Z" notation indicates that the substituents on either side of the double bonds are on the same side, resulting in a "cis" configuration.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (5Z,8Z,14Z)-Icosa-5,8,14-trienoic acid | [1] |

| Molecular Formula | C₂₀H₃₄O₂ | [1] |

| Molecular Weight | 306.48 g/mol | [1] |

| CAS Number | 90105-02-5 | [1] |

| Appearance | Not specified (likely an oil at room temperature) | |

| Solubility | Soluble in ethanol, DMSO, and DMF | [4] |

| pKa | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Part 3: Biological Significance and Mechanism of Action

Role in Eicosanoid Pathways: Interaction with COX and LOX Enzymes

The metabolism of polyunsaturated fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a cornerstone of inflammatory and homeostatic signaling. This compound, as a structural analog of arachidonic acid, is a potential substrate and/or inhibitor of these enzymes.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Studies on related NMI fatty acids suggest that they can be weak inhibitors of COX activity.[5] The absence of a 1,4-cis,cis-pentadiene system around the C-13 position, which is crucial for hydrogen abstraction by COX, may explain this reduced activity.[5] It is hypothesized that this compound may act as a competitive inhibitor of arachidonic acid for the COX active site, potentially leading to a reduction in the production of pro-inflammatory prostaglandins.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) catalyze the introduction of oxygen into PUFAs, leading to the formation of leukotrienes and other bioactive lipids. Leukotrienes are potent mediators of allergic and inflammatory responses. The substrate specificity of LOX enzymes is also dependent on the positions of the double bonds. It is plausible that this compound could be a substrate for certain LOX isoforms, leading to the generation of novel hydroxylated metabolites with unique biological activities. Alternatively, it could inhibit the conversion of arachidonic acid to pro-inflammatory leukotrienes.

Caption: Potential interactions of this compound in eicosanoid pathways.

Effects on Lipid Metabolism

Studies on the structural isomer, sciadonic acid (5Z,11Z,14Z-eicosatrienoic acid), have shown that dietary supplementation can modulate lipid metabolism in rats.[3][6] Specifically, sciadonic acid was found to lower serum and liver triacylglycerol levels.[3][6] This effect was associated with a decrease in the activity of hepatic enzymes involved in fatty acid synthesis and an increase in the activity of enzymes involved in fatty acid oxidation.[3] Given the structural similarities, it is plausible that this compound may exert similar effects on lipid metabolism, making it a molecule of interest for studies on metabolic disorders.

Potential Anti-inflammatory Properties

The potential for this compound to modulate the COX and LOX pathways suggests it may possess anti-inflammatory properties. By competing with arachidonic acid, it could reduce the production of pro-inflammatory eicosanoids. Furthermore, the metabolites generated from this compound may have reduced pro-inflammatory activity or could even be anti-inflammatory. For instance, epoxides derived from related eicosatrienoic acids (epoxyeicosatrienoic acids or EETs) have demonstrated anti-inflammatory effects.[4][7]

Part 4: Synthesis and Handling

General Synthetic Strategy for Non-Methylene-Interrupted Fatty Acids

A plausible retrosynthetic analysis is depicted below:

Caption: A generalized retrosynthetic approach for this compound.

The synthesis would likely involve the following key steps:

-

Synthesis of key fragments: Preparation of smaller carbon chain fragments with the necessary functional groups (e.g., aldehydes, phosphonium salts, alkynes, and protected carboxylic acids).

-

Coupling reactions: Stereoselective formation of the cis double bonds using reactions like the Wittig reaction with a stabilized ylide or a Horner-Wadsworth-Emmons reaction followed by selective hydrogenation of the resulting alkyne.

-

Purification: Purification of intermediates and the final product using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Characterization: Confirmation of the structure and purity using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Recommended Storage and Handling Procedures

Polyunsaturated fatty acids are susceptible to oxidation due to the presence of multiple double bonds. Proper storage and handling are critical to maintain their integrity.

-

Storage: this compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] If supplied as a solid, it is recommended to dissolve it in a suitable organic solvent, such as ethanol, and store the solution.[8]

-

Handling: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for individual experiments. Use glass or Teflon-lined containers and avoid contact with plastics that may leach contaminants.[8] Protect from light and oxygen. The addition of an antioxidant like butylated hydroxytoluene (BHT) to solutions can help to minimize oxidation.

Part 5: Analytical Methodologies

The analysis of this compound and its metabolites in biological matrices requires sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of fatty acids.

Experimental Protocol: GC-MS Analysis of this compound

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., cells, plasma, tissue) using a modified Folch or Bligh-Dyer method.

-

Saponification and Methylation: Saponify the lipid extract to release the free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Purification of FAMEs: Purify the FAMEs using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering substances.

-

GC-MS Analysis:

-

Column: Use a high-resolution capillary column suitable for FAME analysis (e.g., a polar cyanopropyl-substituted polysiloxane column).

-

Injection: Inject the FAME sample in splitless mode.

-

Temperature Program: Employ a temperature gradient to achieve optimal separation of the FAMEs.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identify this compound methyl ester based on its retention time and characteristic mass spectrum. For structural confirmation of the double bond positions, derivatization to form picolinyl esters or dimethyl disulfide adducts can be performed prior to GC-MS analysis.[9]

-

-

Quantification: Use an internal standard (e.g., a deuterated analog or a fatty acid not present in the sample) for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the analysis of eicosanoids and other lipid mediators due to its high sensitivity and specificity.[2][3][6]

Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites

-

Sample Preparation:

-

Add an internal standard (e.g., deuterated this compound) to the sample.

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering matrix components.[3]

-

-

LC Separation:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select a specific precursor-to-product ion transition for this compound and its potential metabolites for sensitive and specific detection.

-

-

Data Analysis: Quantify the analytes by comparing the peak areas of the endogenous compounds to those of their corresponding internal standards.

Part 6: Future Directions and Applications

Potential as a Research Tool and Therapeutic Lead

This compound represents a fascinating molecule at the intersection of lipid chemistry and biology. Its unique non-methylene-interrupted structure provides a valuable probe for elucidating the intricacies of eicosanoid biosynthesis and signaling. Further research is warranted in the following areas:

-

Elucidation of its complete metabolic profile: Identifying the full spectrum of metabolites produced from this compound by various cell types will be crucial to understanding its biological effects.

-

Investigation of its pharmacological activities: In-depth studies are needed to characterize its anti-inflammatory, cardiovascular, and metabolic effects in preclinical models.

-

Development of synthetic analogs: The synthesis of analogs with improved stability and specific biological activities could lead to the development of novel therapeutic agents for inflammatory and metabolic diseases.

Part 7: References

-

Adachi, Y., et al. (1995). Effects of non-methylene-interrupted polyunsaturated fatty acid, sciadonic (all-cis-5,11,14-eicosatrienoic acid) on lipid metabolism in rats. Journal of Nutritional Science and Vitaminology, 41(5), 555-565.

-

Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: occurrence, characterization and biological properties. Biochimie, 91(6), 747-756.

-

Asset, G., et al. (1999). Effects of Non-Methylene-Interrupted Polyunsaturated Fatty Acid, Sciadonic (All-cis-5,11,14-Eicosatrienoic Acid) on Lipid Metabolism in the Rat. Lipids, 34(5), 487-493.

-

Falck, J. R., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(21), 9218–9226.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, P., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites in Human Plasma. Journal of Chromatography A, 1389, 103-112.

-

Smedes, F. (1999). A rapid and easy method for the determination of total lipids in fish tissues. Analyst, 124(11), 1711-1714.

-

Yang, J., et al. (2005). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytical Biochemistry, 336(1), 149-157.

-

Willis, A. L., et al. (1985). Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chemistry and Physics of Lipids, 38(4), 327-342.

-

iGEM. (2012). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Retrieved from [Link]

-

PubChem. (n.d.). (5Z,11Z,14Z)-eicosa-5,11,14-trienoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ahern, G. P. (1983). Inhibition of prostaglandin biosynthesis by triynoic acids. Prostaglandins, 25(2), 295-300.

-

Arts, M. T., et al. (2015). Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells. Inflammation, 38(2), 534-545.

-

Adlof, R. O. (2003). Purification and gas chromatographic-mass spectrometric characterization of non-methylene interrupted fatty acid incorporated in rat liver. Journal of Chromatography B, 792(2), 267-273.

-

PubChem. (n.d.). Eicosa-8,11,14-trien-5-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

van der Ouderaa, F. J., et al. (1979). Studies on the substrate specificity and inhibition of prostaglandin biosynthesis with methyl branched isomers of eicosa-8, 11, 14-trienoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(1), 29-42.

-

Wikipedia. (2023). Polyunsaturated fat. Retrieved from [Link]

-

Falck, J. R., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(21), 9218-9226.

-

Node, K., et al. (1999). New role for epoxyeicosatrienoic acids as anti-inflammatory mediators. Trends in Cardiovascular Medicine, 9(3-4), 62-67.

-

Jakschik, B. A., et al. (1983). Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway. The Journal of Biological Chemistry, 258(20), 12797-12800.

-

Stark, K. D., & Salem, N. Jr. (2005). Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications. Prostaglandins, Leukotrienes and Essential Fatty Acids, 72(3), 157-170.

-

Siegel, M. I., et al. (1980). Evidence for inhibition of leukotriene A4 synthesis by 5,8,11,14-eicosatetraynoic acid in guinea pig polymorphonuclear leukocytes. Biochemical and Biophysical Research Communications, 92(4), 1228-1235.

-

PubChem. (n.d.). 14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Jones, P. J., et al. (2014). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. Journal of Visualized Experiments, (85), e51336.

-

Falck, J. R., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(21), 9218-9226.

-

Hsu, L. S., et al. (2013). Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid. Food and Nutrition Sciences, 4(9A), 113-119.

-

Ziboh, V. A., & Lord, J. T. (1979). The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism. Lipids, 14(8), 733-739.

-

PubChem. (n.d.). (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Falck, J. R., et al. (2009). 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition. Journal of Medicinal Chemistry, 52(16), 5069-5075.

-

Saker, A., et al. (2021). Effects of storage practices on long-chain polyunsaturated fatty acids and lipid peroxidation of preterm formula milk. Nutrients, 13(1), 188.

-

Zhang, J., et al. (2020). How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. Journal of Agricultural and Food Chemistry, 68(46), 13146-13153.

-

PubChem. (n.d.). 5,6-Eet. National Center for Biotechnology Information. Retrieved from [Link]

-

Ciafardini, G., et al. (2023). Extending High Fatty Foods Shelf-Life Protecting from Lipid Oxidation and Microbiological Contamination: An Approach Using Active Packaging with Pomegranate Extract. Foods, 12(1), 189.

-

NIST. (n.d.). 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)-. National Institute of Standards and Technology. Retrieved from [Link]

-

Gauthier, K. M., et al. (2002). 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries. Circulation Research, 90(9), 1028-1036.

-

Jakschik, B. A., et al. (1983). Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway. The Journal of Biological Chemistry, 258(20), 12797-12800.

-

Grant, D. F., et al. (2009). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(2), 101-110.

-

Wikipedia. (2023). Epoxyeicosatrienoic acid. Retrieved from [Link]

-

Bagga, D., et al. (2003). Differential effects of prostaglandin-derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion. Proceedings of the National Academy of Sciences, 100(4), 1751-1756.

-

NIST. (n.d.). 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. This compound | C20H34O2 | CID 9548811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 7. The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Purification and gas chromatographic-mass spectrometric characterization of non-methylene interrupted fatty acid incorporated in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Roles of Eicosatrienoic Acids, with a Focus on the Putative Functions of Eicosa-5Z,8Z,14Z-trienoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on eicosa-5Z,8Z,14Z-trienoic acid is scarce in publicly available literature. This guide provides a comprehensive overview of the biological roles of structurally related and well-characterized eicosatrienoic acids to infer the potential functions and mechanisms of action of this compound. The methodologies and pathways described are based on established principles of lipid biochemistry and cell biology.

Introduction: The Eicosanoid Landscape and the Enigma of this compound

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), playing critical roles in a myriad of physiological and pathological processes. While the arachidonic acid cascade has been extensively studied, other C20 PUFAs and their metabolites are emerging as key players in cellular regulation. This guide delves into the biological significance of eicosatrienoic acids, with a particular focus on the hypothetical roles of the less-characterized isomer, this compound. By examining its structural relatives, such as Mead acid and sciadonic acid, we can construct a framework for understanding its potential biosynthesis, metabolism, and cellular functions.

This document is structured to provide a foundational understanding for researchers interested in exploring the biology of novel eicosanoids. We will traverse from biosynthesis and metabolism to cellular signaling and pathophysiological implications, culminating in practical experimental protocols for investigating the functions of these intriguing lipid mediators.

Part 1: Biosynthesis and Metabolism of Eicosatrienoic Acids

The cellular availability of any eicosanoid is governed by its synthesis and subsequent metabolic conversion. For a novel fatty acid like this compound, its biosynthetic origin is likely from the elongation and desaturation of shorter-chain fatty acids.

Hypothetical Biosynthesis of this compound

The synthesis of this compound is not definitively established. However, based on known enzymatic pathways for fatty acid modification, a plausible route can be proposed. One potential precursor is linoleic acid (18:2n-6), which could undergo a series of desaturation and elongation steps, albeit through less common enzymatic activities.

A key indicator of essential fatty acid deficiency is the accumulation of Mead acid (20:3n-9), which is synthesized de novo from oleic acid.[1][2] The body produces Mead acid by elongating and desaturating oleic acid when essential fatty acids like arachidonic acid are scarce.[2]

Caption: Hypothetical and known biosynthetic pathways for eicosatrienoic acids.

Metabolism by Oxygenases

Once formed, this compound would likely serve as a substrate for the same enzyme families that metabolize other C20 PUFAs: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases.[3][4] The positioning of the double bonds would dictate the specific products formed.

-

Cyclooxygenases (COXs): COX enzymes could potentially metabolize this compound to form prostaglandin-like molecules. However, the lack of a double bond at the 11-position, which is present in arachidonic acid, would prevent the formation of the classic cyclopentane ring of prostaglandins.[1]

-

Lipoxygenases (LOXs): LOX enzymes could introduce hydroperoxy groups at various positions, leading to the formation of hydroxyeicosatrienoic acids (HETrEs).[2][5] For example, 5-LOX could produce 5-hydroperoxyeicosatrienoic acid (5-HPETrE), which can be further converted to 5-HETrE and 5-oxoeicosatrienoic acid (5-oxo-ETrE).[5] 5-oxo-ETrE derived from Mead acid has been shown to be a potent stimulator of human eosinophils and neutrophils.[5]

-

Cytochrome P450 (CYP) Epoxygenases: CYP enzymes, particularly from the 2C and 2J families, could epoxidize the double bonds of this compound to form epoxyeicosadienoic acids (EEDs).[6] These epoxides are often potent signaling molecules that are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols.

Caption: General metabolic pathways for eicosatrienoic acids.

Part 2: Molecular Mechanisms of Action

The biological effects of eicosanoids are mediated through their interaction with specific receptors and signaling pathways. While specific receptors for this compound have not been identified, we can infer potential mechanisms from its structural analogs.

Receptor-Mediated Signaling

Many eicosanoids act through G protein-coupled receptors (GPCRs).[7] For instance, the Mead acid metabolite, 5-oxo-ETrE, is thought to exert its pro-inflammatory effects by binding to the OXE receptor (OXER1), similar to its arachidonic acid-derived counterpart, 5-oxo-ETE.[5] It is plausible that metabolites of this compound could also interact with various GPCRs, initiating downstream signaling cascades involving adenylyl cyclase, phospholipase C, and intracellular calcium mobilization.

Epoxyeicosatrienoic acids (EETs), derived from arachidonic acid, have been suggested to act through putative cell surface receptors, leading to the activation of signaling pathways that regulate vasodilation and inflammation.[7][8]

Nuclear Receptor Activation

Some fatty acids and their metabolites can directly bind to and activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[9] EETs and their diols can activate PPARα and PPARγ, suggesting a mechanism for regulating gene expression related to inflammation and metabolism.[9][10] This represents a potential intracellular signaling pathway for this compound and its metabolites.

Caption: Potential signaling pathways for eicosatrienoic acid metabolites.

Part 3: Putative Biological Roles and Pathophysiological Implications

Based on the functions of related eicosatrienoic acids, we can speculate on the potential roles of this compound in health and disease.

Inflammation

The role of eicosatrienoic acids in inflammation is complex and context-dependent. Mead acid and its metabolites can have both pro- and anti-inflammatory effects.[1][5] For instance, while 5-oxo-ETrE is pro-inflammatory, Mead acid itself can competitively inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[1][5] Some eicosatrienoic acids have demonstrated mild anti-inflammatory properties by suppressing nitric oxide production.[11]

EETs derived from arachidonic acid are generally considered anti-inflammatory.[12][13] They can inhibit the expression of endothelial cell adhesion molecules, thereby reducing leukocyte adhesion to the vascular wall.[13][14]

Cancer

The involvement of eicosanoids in cancer biology is an active area of research. Some studies suggest a link between PUFAs and cancer risk and progression.[1][3] The 5-LOX pathway and its products, including 5-oxo-ETE, have been implicated in promoting the survival and proliferation of prostate cancer cells.[15][16] Conversely, EETs have been shown to inhibit carcinoma cell motility, suggesting a potential anti-cancer role.[17] However, EETs have also been reported to induce proliferation and anti-apoptotic effects in some cancer cell lines.[18] The specific effects likely depend on the cancer type, the specific eicosanoid, and the receptor context.

Cardiovascular System

EETs are potent vasodilators and play a role in regulating blood pressure.[6] They cause hyperpolarization and relaxation of vascular smooth muscle cells. By inhibiting platelet aggregation and promoting angiogenesis, EETs contribute to cardiovascular homeostasis.[12][7]

Other Potential Roles

-

Bone Metabolism: Mead acid has been found to decrease osteoblastic activity, suggesting a role in bone formation.[5]

-

Dermatitis: Eicosatrienoic acids may modulate skin inflammation.[3]

-

Cystic Fibrosis: Elevated levels of Mead acid are observed in patients with cystic fibrosis, correlating with disease genotypes.[1][3]

| Eicosatrienoic Acid/Metabolite | Known/Putative Biological Role(s) | Reference(s) |

| Mead Acid (20:3n-9) | Marker of essential fatty acid deficiency; pro- and anti-inflammatory; decreases osteoblastic activity. | [1][2][3][5] |

| 5-oxo-ETrE (from Mead Acid) | Potent chemoattractant for eosinophils and neutrophils. | [5] |

| Sciaodonic Acid (20:3n-6) | Precursor for other bioactive lipids. | [19] |

| Epoxyeicosatrienoic Acids (EETs) | Vasodilation; anti-inflammatory; pro-angiogenic; inhibit platelet aggregation; potential roles in cancer. | [6][7][13][14][17][18] |

| This compound | Hypothetical: Substrate for COX, LOX, and CYP enzymes; potential roles in inflammation, cell signaling, and cancer, depending on its metabolic products. | - |

Part 4: Experimental Protocols for a Novel Eicosanoid

Investigating the biological role of a novel fatty acid like this compound requires a systematic approach, from initial cell-based assays to more complex in vivo models.

Protocol 1: Cell Culture Treatment and Viability Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., macrophages, endothelial cells, cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in ethanol or DMSO. Further dilute in cell culture medium to desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control.

-

Treatment: Replace the culture medium with the medium containing different concentrations of the fatty acid or vehicle.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Protocol 2: Lipid Extraction and Analysis by LC-MS/MS

Objective: To identify and quantify the metabolites of this compound produced by cells.

Methodology:

-

Cell Treatment: Culture cells to near confluence and treat with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).

-

Lipid Extraction:

-

Harvest the cells and medium.

-

Add a solution of methanol containing an internal standard (e.g., a deuterated analog).

-

Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatographic method to separate the lipid metabolites.

-

Employ a targeted mass spectrometry method (e.g., multiple reaction monitoring) to detect and quantify the expected metabolites (e.g., HETrEs, EEDs).

-

Protocol 3: Analysis of Inflammatory Gene Expression by qPCR

Objective: To determine the effect of this compound on the expression of inflammatory genes.

Methodology:

-

Cell Treatment: Treat cells (e.g., macrophages) with this compound with or without a pro-inflammatory stimulus (e.g., LPS).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qPCR: Perform quantitative real-time PCR using primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion and Future Directions

While the biological role of this compound remains to be elucidated, this guide provides a comprehensive framework for its investigation. By drawing parallels with its structural isomers, we can hypothesize its involvement in critical cellular processes such as inflammation, cell proliferation, and cardiovascular regulation. The future of eicosanoid research lies in the characterization of these less-abundant lipid mediators and their unique metabolic pathways and signaling networks. The experimental approaches outlined here offer a starting point for researchers to unravel the specific functions of this compound and its potential as a modulator of cellular behavior and a target for therapeutic intervention.

References

-

Wikipedia. Mead acid.

-

Grokipedia. Mead acid.

-

Falck, J. R., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(15), 6473–6483.

-

Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Lipids in Health and Disease, 22(1), 172.

-

bionity.com. Mead acid.

-

ResearchGate. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid.

-

Wikipedia. Polyunsaturated fat.

-

Yang, J., et al. (2009). 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site. Molecular Pharmacology, 75(4), 846–854.

-

Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(2), 449–460.

-

Evans, R. W., et al. (1985). Metabolism of icosa-5,11,14-trienoic acid in human platelets and the inhibition of arachidonic acid metabolism in human platelets by icosa-5,8,14-triynoic and icosa-5,11,14-triynoic acids. Prostaglandins, 29(3), 431–441.

-

PubChem. Sagerinic acid.

-

Campbell, W. B., & Falck, J. R. (2010). Vascular Pharmacology of Epoxyeicosatrienoic Acids. Circulation Research, 107(9), 1063–1075.

-

Wikipedia. Epoxyeicosatrienoic acid.

-

Grant, G. E., et al. (2011). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14- eicosatetraenoic acid. Carcinogenesis, 32(6), 822–828.

-

Wikipedia. Sialic acid.

-

Ulu, A., & Inceoglu, B. (2015). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators, 121(Pt A), 23–33.

-

Campbell, W. B., et al. (2012). Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. Physiological Reviews, 92(1), 101–132.

-

Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996–C1012.

-

Jiang, J. G., et al. (2010). Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists. Cancer Science, 101(12), 2586–2594.

-

Zhang, G., et al. (2013). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Journal of Experimental & Clinical Cancer Research, 32(1), 53.

-

Wang, D., et al. (2017). Epoxyeicosatrienoic acids regulate macrophage polarization and prevent LPS-induced cardiac dysfunction. Journal of Cellular Physiology, 232(12), 3745–3757.

-

Grant, G. E., et al. (2011). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid. Carcinogenesis, 32(6), 822–828.

-

Maclouf, J., et al. (2003). Biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic Acid From 5-hydroperoxyeicosatetraenoic Acid in the Murine Macrophage. Journal of Biological Chemistry, 278(10), 8176–8181.

-

Chen, J., et al. (2014). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti-apoptosis of human carcinoma cell. Iranian Journal of Basic Medical Sciences, 17(1), 15–21.

-

Bozza, P. T., et al. (2022). Eicosanoids in inflammation in the blood and the vessel. Frontiers in Pharmacology, 13, 1038920.

-

Zhang, G., et al. (2014). Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer. Progress in Lipid Research, 53, 105–123.

-

Huang, S. Y., et al. (2015). Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells. Inflammation, 38(2), 534–545.

-

Wikipedia. Shikimic acid.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Mead_acid [bionity.com]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mead acid - Wikipedia [en.wikipedia.org]

- 6. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action of epoxyeicosatrienoic acids on cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epoxyeicosatrienoic acids regulate macrophage polarization and prevent LPS-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 13. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]